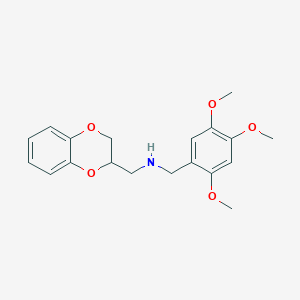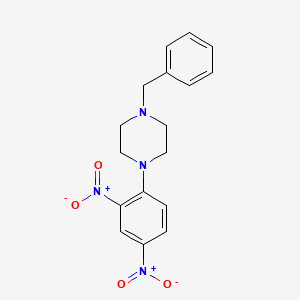
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine class of compounds. It was first synthesized in the 1970s by Alexander Shulgin, who described its effects as being similar to those of LSD. TMA-2 has been the subject of scientific research due to its potential therapeutic applications.
作用机制
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine acts on the serotonin system in the brain, binding to 5-HT2A receptors and stimulating the release of serotonin. This results in changes in perception, mood, and cognition, which are responsible for the psychedelic effects of the drug. (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine also affects other neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has been shown to have a number of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also affects the activity of certain brain regions, including the prefrontal cortex and the default mode network, which are involved in mood regulation and self-referential thinking. (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors. However, it also has some limitations, including its potential for abuse and the need for specialized equipment and facilities for its synthesis and handling.
未来方向
There are several potential future directions for research on (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine, including further studies of its therapeutic potential in the treatment of depression, anxiety, and addiction. Other areas of research could include investigations into the molecular mechanisms underlying its effects on the brain, as well as the development of new analogs with improved therapeutic properties. Additionally, further research could explore the potential risks and benefits of (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine use, including its potential for abuse and the long-term effects of its use on brain function and mental health.
合成方法
The synthesis of (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine involves several steps, including the condensation of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with 2,4,5-trimethoxybenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is then purified through recrystallization.
科学研究应用
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety. Studies have shown that (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has a similar mechanism of action to other psychedelic drugs, such as LSD and psilocybin, which have been shown to have antidepressant effects. (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has also been studied for its potential use in the treatment of addiction, with some studies suggesting that it may be effective in reducing cravings for drugs such as cocaine and methamphetamine.
属性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-21-17-9-19(23-3)18(22-2)8-13(17)10-20-11-14-12-24-15-6-4-5-7-16(15)25-14/h4-9,14,20H,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBQTQFQILWSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC2COC3=CC=CC=C3O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4,5-trimethoxybenzyl)methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4985950.png)
![N-(tert-butyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B4985955.png)
![5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4985962.png)
![2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole](/img/structure/B4985972.png)
![1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4985977.png)
![ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate](/img/structure/B4985983.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4985990.png)
![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4985991.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)

![6,8-dichloro-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4986019.png)
![ethyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986021.png)
![2-[1-methyl-2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4986032.png)
